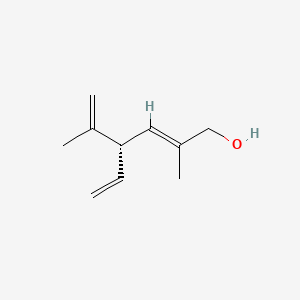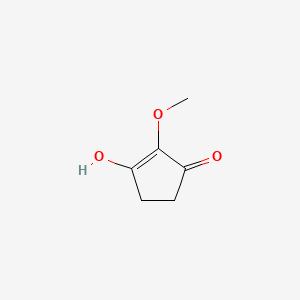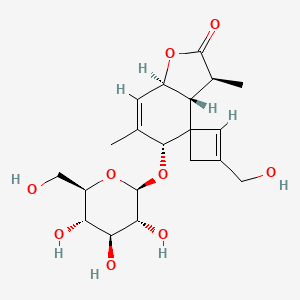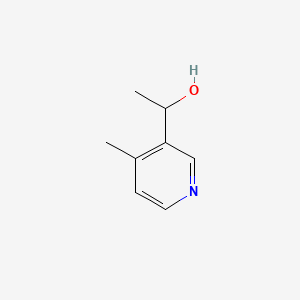
1-(4-Methylpyridin-3-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(4-Methylpyridin-3-yl)ethan-1-ol” is a chemical compound with the CAS number 101870-76-2 . It has a molecular weight of 137.18 and a molecular formula of C8H11NO .
Molecular Structure Analysis
The molecular structure of “1-(4-Methylpyridin-3-yl)ethan-1-ol” consists of a pyridine ring attached to an ethanol group . The pyridine ring contains a methyl group at the 4th position .Physical And Chemical Properties Analysis
“1-(4-Methylpyridin-3-yl)ethan-1-ol” is a compound with a molecular weight of 137.18 and a molecular formula of C8H11NO . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and density are not available .Wissenschaftliche Forschungsanwendungen
Health Effects of Solvents
A study on the occupational exposure to chlorinated solvents, such as methylene chloride and chloroform, has shown associations with adverse health effects, including neurotoxicity and carcinogenicity. This research highlights the importance of understanding chemical exposure risks and the mechanisms of toxicity (A. Ruder, 2006).
Fruit and Vegetable Preservation
Research on 1-methylcyclopropene (1-MCP) explores its effects on the ripening and senescence of fruits and vegetables, demonstrating the chemical's role in improving product quality. This indicates the potential for chemicals to manipulate biological processes in agriculture (C. Watkins, 2006).
Flavor Characterization
A study on the characterization of mushroom-like flavor in Melittis melissophyllum L. using gas chromatography signifies the utility of chemical analysis in understanding and replicating natural flavors, pointing to applications in food science and industry (F. Maggi et al., 2012).
Gas Separations
Investigation into the performance of supported ionic liquid membranes (SILMs) for gas separations, such as CO2/N2 and CO2/CH4, underscores the relevance of chemical engineering in developing more efficient separation technologies (P. Scovazzo, 2009).
Lignin Acidolysis
A review of the acidolysis of lignin model compounds emphasizes the significance of chemical reactions in the breakdown and valorization of lignin, a major component of plant biomass, suggesting pathways for renewable material processing (T. Yokoyama, 2015).
Eigenschaften
IUPAC Name |
1-(4-methylpyridin-3-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-3-4-9-5-8(6)7(2)10/h3-5,7,10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXXWXQJFKRYQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpyridin-3-yl)ethan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,2]Oxazolo[5,4-E]indolizine](/img/structure/B566548.png)
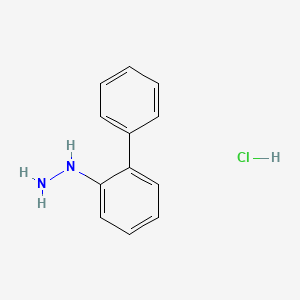
![1H-[1,2]Oxazolo[3,4-d]pyrazolo[3,4-b]pyridine](/img/structure/B566555.png)
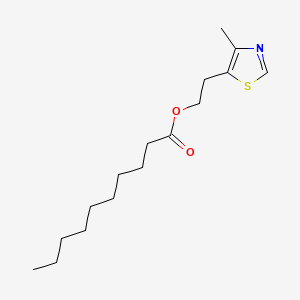

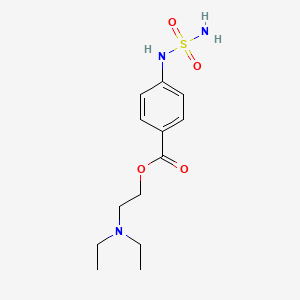
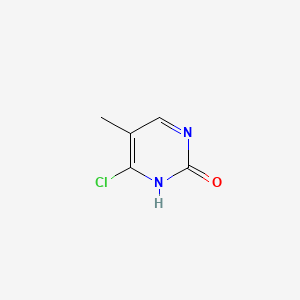
![Octahydropyrrolo[3,2-a]pyrrolizin-8(2H)-one](/img/structure/B566563.png)
![Furo[3'',4'':3',4']cyclobuta[1',2':3,4]cyclobuta[1,2-d][1,2]oxazole](/img/structure/B566565.png)
